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molecular formula C10H10N2O B8801445 6-Methoxy-2-methylquinazoline CAS No. 1266119-38-3

6-Methoxy-2-methylquinazoline

Cat. No. B8801445
M. Wt: 174.20 g/mol
InChI Key: FOONPDRKBRIVHM-UHFFFAOYSA-N
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Patent
US09186367B2

Procedure details

N-(2-Formyl-4-methoxyphenyl)acetamide (2, 2.50 g, 12.9 mmol) was dissolved in Ethanol (300 mL, 5000 mmol) and cooled to at −78° C. in a high pressure reactor. A solution of NH3 saturated in ethanol was added. The reaction mixture was then heated at 135° C. for 2 hours. Cooled to 23° C., and solvent was removed to give a crude product, which was then purified via chromatography (SiO2, 120 g, 0-20% MeOH/DCM; 1.87 g, 83%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.91 (s, 3H) 3.97 (s, 3H) 7.15 (d, J=2.51 Hz, 1H) 7.56 (dd, J=9.04, 2.51 Hz, 1H) 7.93 (d, J=9.04 Hz, 1H) 9.27 (s, 1H). MS (ESI, M+1): 175.10.
Name
N-(2-Formyl-4-methoxyphenyl)acetamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)([CH2:6][NH:7][CH2:8][C:9]1[CH:18]=[CH:17][C:16]2[C:11](=CC=C(OC3CCC4(CCCCC4)CC3)C=2)[CH:10]=1)C(O)=O.[NH3:32].[CH2:33]([OH:35])C>>[CH3:33][O:35][C:11]1[CH:10]=[C:9]2[C:18](=[CH:17][CH:16]=1)[N:32]=[C:6]([CH3:2])[N:7]=[CH:8]2

Inputs

Step One
Name
N-(2-Formyl-4-methoxyphenyl)acetamide
Quantity
2.5 g
Type
reactant
Smiles
FC(C(=O)O)(CNCC1=CC2=CC=C(C=C2C=C1)OC1CCC2(CC1)CCCCC2)F
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 135° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 23° C.
CUSTOM
Type
CUSTOM
Details
solvent was removed

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=NC(=NC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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